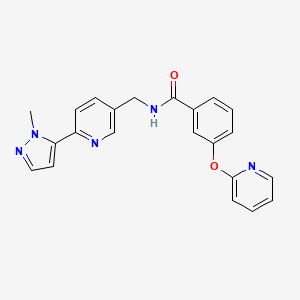

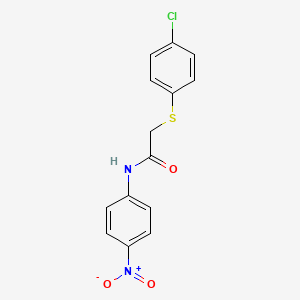

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

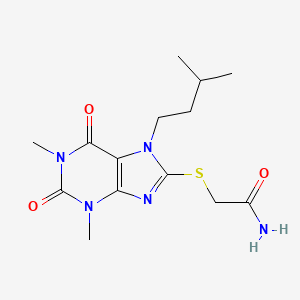

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate is a compound that contains a thiazole ring. Thiazoles are a type of heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known to possess strong coordination ability and display diverse coordination modes due to the presence of N, O coordination atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are known to be involved in a variety of chemical reactions. They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and its derivatives have been studied for their potential in synthesizing various tautomeric forms and their reactions under different conditions, highlighting the chemical flexibility and utility of benzothiazole compounds in generating novel chemical entities (Carrington et al., 1972).

- Research into novel compounds synthesized from benzothiazole, such as Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, demonstrates the potential for creating new chemical entities with specific structural characteristics, showcasing the adaptability of benzothiazole derivatives in chemical synthesis (Nassiri & Milani, 2020).

- A study on the solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives from 2-aminobenzothiazole derivatives presents an efficient method for producing poly-functionalized tri-heterocyclic benzothiazole derivatives, highlighting the innovation in synthetic methodologies and their potential biological applications (Bhoi et al., 2016).

Potential Biological Activities

- The synthesis of new benzothiazole acylhydrazones and their investigation as anticancer agents reveal the significant therapeutic potential of benzothiazole derivatives. This research underscores the importance of specific substitutions on the benzothiazole scaffold to modulate antitumor properties, indicating the role of chemical modification in enhancing biological activity (Osmaniye et al., 2018).

- A molecular docking and glucosidase inhibition study on novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates highlights the potential of these compounds in inhibiting enzymes relevant to diabetes management, demonstrating the utility of benzothiazole derivatives in the development of new therapeutic agents (Babar et al., 2017).

Orientations Futures

The future directions for research on Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate could include further exploration of its biological activities and potential applications in medicine, given the diverse biological activities observed for thiazole derivatives . Additionally, more detailed studies on its physical and chemical properties, safety, and hazards could also be beneficial.

Propriétés

IUPAC Name |

ethyl 2-[2-[(4-benzylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-2-26-19(24)13-18-14-27-21(22-18)23-20(25)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDHKEHTEBYYSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)

![3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2876419.png)

![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide](/img/structure/B2876420.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2876426.png)

![Ethyl 4-[(2,5-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2876435.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/no-structure.png)